molecular formula C17H14ClNOS B2418941 2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde CAS No. 338416-58-3

2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde

Cat. No. B2418941
CAS RN: 338416-58-3
M. Wt: 315.82
InChI Key: WUOHVIRFXLWCKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde (also known as CMC-Indole-3-carbaldehyde) is a synthetic compound that has been used in various scientific research applications. It is an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fragrances. CMC-Indole-3-carbaldehyde is an important building block for the synthesis of a number of compounds and is used as a starting material in the synthesis of a variety of different compounds.

Scientific Research Applications

Synthesis and Catalytic Applications

  • Palladacycles Design : The compound 1-Pyridin-2-ylmethyl-1H-indole-3-carbaldehyde, related to the requested compound, has been used in the synthesis of palladacycles, which are catalysts for Suzuki–Miyaura coupling and the allylation of aldehydes. These catalysts are significant in organic synthesis due to their efficiency and selectivity (Singh, Saleem, Pal, & Singh, 2017).

Synthetic Analogs and Derivatives

  • Indole Derivatives Synthesis : A compound similar to 2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde, indole-3-carbaldehyde, is pivotal in synthesizing various indole derivatives. These derivatives have broad applications in medicinal chemistry and pharmaceutical research (Gribble, Jiang, & Liu, 2002).

Biological Applications

  • Antioxidant and Anti-inflammatory Agents : Triazole integrated Schiff Base compounds derived from indole carbaldehydes have shown promising antioxidant and anti-inflammatory activities. This suggests the potential biological importance of indole carbaldehyde derivatives in pharmaceutical research (Kate et al., 2020).

Heterocyclic Compound Formation

  • Heterocyclic Compounds Synthesis : The synthesis of triazolo(thiadiazepino)indoles is achieved through the reaction of indole-3-carbaldehydes with specific reagents. These heterocyclic compounds have potential applications in various fields including drug development (Vikrishchuk et al., 2019).

Chemical Reactions and Transformations

  • Cyclization Reactions : 1H-indole-2-carbaldehydes, similar to the compound , have been utilized in gold-catalyzed cycloisomerization reactions, illustrating the compound's utility in complex chemical transformations (Kothandaraman et al., 2011).

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-1-methylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNOS/c1-19-16-5-3-2-4-14(16)15(10-20)17(19)21-11-12-6-8-13(18)9-7-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOHVIRFXLWCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1SCC3=CC=C(C=C3)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.